molecular formula C10H8ClN3 B13036475 6-Chloro-[3,3'-bipyridin]-2-amine

6-Chloro-[3,3'-bipyridin]-2-amine

Cat. No.: B13036475
M. Wt: 205.64 g/mol
InChI Key: SMHOEAJCNYIOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-[3,3’-bipyridin]-2-amine is a heterocyclic organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position and an amine group at the 2nd position on the bipyridine ring. Bipyridines are known for their versatility in coordination chemistry and their applications in various fields, including catalysis, material science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[3,3’-bipyridin]-2-amine typically involves the chlorination of bipyridine derivatives. One common method includes the reaction of 2-aminobipyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2-aminobipyridine in an appropriate solvent (e.g., acetonitrile).
  • Add phosphorus oxychloride dropwise while maintaining the reaction mixture under reflux.
  • After the addition is complete, continue refluxing for several hours.
  • Cool the reaction mixture and quench with water.
  • Extract the product using an organic solvent (e.g., dichloromethane).
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 6-Chloro-[3,3’-bipyridin]-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[3,3’-bipyridin]-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, nitric acid), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Formation of substituted bipyridines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced amines or other derivatives.

Scientific Research Applications

6-Chloro-[3,3’-bipyridin]-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 6-Chloro-[3,3’-bipyridin]-2-amine depends on its specific application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A parent compound without the chlorine and amine substituents.

    4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    6-Bromo-[3,3’-bipyridin]-2-amine: A similar compound with a bromine atom instead of chlorine.

Uniqueness

6-Chloro-[3,3’-bipyridin]-2-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and potential biological activity. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the amine group provides opportunities for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

6-chloro-3-pyridin-3-ylpyridin-2-amine

InChI

InChI=1S/C10H8ClN3/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H,(H2,12,14)

InChI Key

SMHOEAJCNYIOLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.